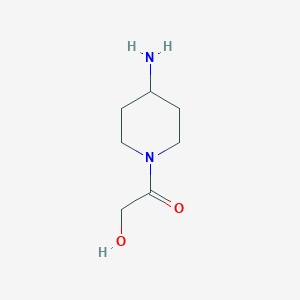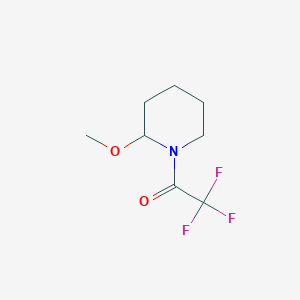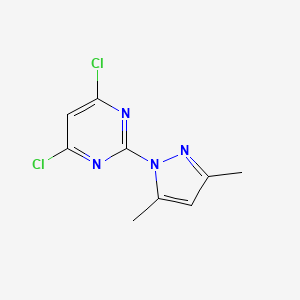
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine atoms and methyl groups in its structure can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethyl-pyrazole and 4,6-dichloropyrimidine.
Reaction: The 3,5-dimethyl-pyrazole is reacted with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.
Reduction: Dechlorinated or modified pyrazole derivatives.
Scientific Research Applications
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine depends on its specific application:
Biological Activity: The compound can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt metabolic processes in pests.
Chemical Reactivity: The presence of chlorine atoms and methyl groups can influence the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(1H-pyrazol-1-yl)-pyrimidine: Similar structure but lacks the methyl groups on the pyrazole ring.
2-(3,5-Dimethyl-pyrazol-1-yl)-4,6-dimethyl-pyrimidine: Similar structure but has additional methyl groups on the pyrimidine ring.
4-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine: Similar structure but has only one chlorine atom on the pyrimidine ring.
Uniqueness
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8Cl2N4 |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4,6-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3 |
InChI Key |
UNCISDQFYQJMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)

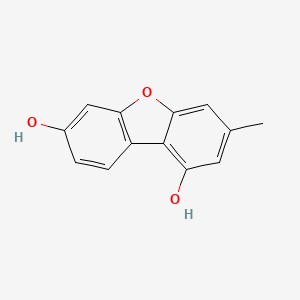
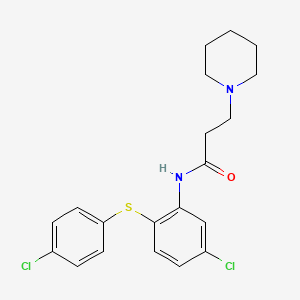

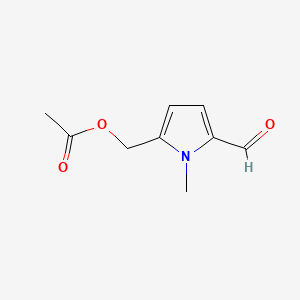


![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
